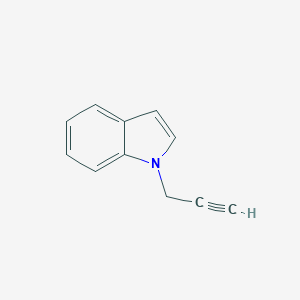

1-(丙-2-炔基)-1H-吲哚

描述

1-(prop-2-yn-1-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which efficiently produces 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols . Another approach utilizes prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation process to access hexahydropyrrolo[3,2-b]indoles . Additionally, a metal-free synthesis method using N-iodosuccinimide-mediated cyclization of 1-(2'-anilinyl)prop-2-yn-1-ols in water has been reported, which is operationally straightforward and environmentally friendly .

Molecular Structure Analysis

The molecular structure of indole derivatives can vary significantly. For instance, the title compound in one study, 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yloxy)phenyl]ethyl}-1H-indole, exhibits a planar indole unit and a dihedral angle of 78.09° with the propyne-substituted phenyl ring . This structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The gold-catalyzed cycloisomerization mentioned earlier is suggested to involve activation of the alkyne moiety by the gold(I) catalyst, followed by intramolecular addition and iododeauration to yield the final products . The phosphinoylation/cyclization/isomerization process is another example where a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles leads to the formation of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the planarity of the indole unit and the dihedral angle with substituents affect the molecule's crystal packing and intermolecular interactions . Hydrogen bonding and π-π interactions also play a role in the solid-state structure of these compounds, as seen in the crystal structure of (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate . These properties are essential for the design and development of indole-based pharmaceuticals.

科学研究应用

合成1-氨基咔唑

- 包括1-(丙-2-炔基)-1H-吲哚在内的吲哚衍生物用于合成1-氨基咔唑,在药物化学中至关重要。Facoetti等人(2011年)的研究展示了一种新颖的一锅法反应,从2-乙酰基-1H-吲哚开始,利用丙-2-炔醇进行反应(Facoetti et al., 2011)。

胆碱酯酶和单胺氧化酶双重抑制剂

- Bautista-Aguilera等人(2014年)的研究确定吲哚衍生物作为潜在的胆碱酯酶和单胺氧化酶双重抑制剂,可能有助于治疗神经退行性疾病(Bautista-Aguilera et al., 2014)。

金催化的环异构化反应

- Kothandaraman等人(2011年)提出了一种制备1H-吲哚-2-甲醛和(E)-2-(碘甲烯基)吲哚-3-醇的方法,使用金(I)催化的1-(2-(对甲苯氨基)苯基)丙-2-炔醇环异构化。这个过程突显了吲哚化合物在有机合成中的多功能性(Kothandaraman et al., 2011)。

抗炎药物

- Rehman等人(2022年)的研究侧重于合成1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮衍生物,评估其抗炎活性,表明吲哚衍生物在炎症治疗中的治疗潜力(Rehman et al., 2022)。

噻唑并[3,2-a]吲哚的合成

- Majumdar和Nath(2011年)描述了使用2-(丙-2-炔硫基)-1H-吲哚合成3-苄基噻唑并[3,2-a]吲哚,展示了吲哚衍生物在创建复杂分子结构中的实用性(Majumdar & Nath, 2011)。

无金属合成1H-吲哚-2-甲醛

- Kothandaraman等人(2013年)的另一项研究提出了一种无金属的制备1H-吲哚-2-甲醛的方法,展示了吲哚化合物在有机合成中的环保和高效利用(Kothandaraman & Chan, 2013)。

未来方向

The future directions for research on “1-(prop-2-yn-1-yl)-1H-indole” could potentially include further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by indole derivatives, it could be of interest in fields such as medicinal chemistry .

作用机制

Target of Action

The primary targets of 1-(prop-2-yn-1-yl)-1H-indole are bacterial proteins, specifically those found in Escherichia coli and Staphylococcus aureus . These proteins play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

1-(prop-2-yn-1-yl)-1H-indole interacts with its targets through a process known as molecular docking . This involves the compound binding to its target proteins, leading to changes in their function. The binding affinities for the proteins of Staphylococcus aureus and Escherichia coli are -10.44 kJ/mol and -8.4 kJ/mol, respectively .

Biochemical Pathways

The compound affects the biochemical pathways associated with bacterial protein function . By binding to these proteins, 1-(prop-2-yn-1-yl)-1H-indole disrupts their normal function, leading to downstream effects such as inhibited bacterial growth .

Pharmacokinetics

It also adheres to Lipinski’s rule of five and complies with Veber and Ghose standards, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of 1-(prop-2-yn-1-yl)-1H-indole’s action include notable enhancement in antibacterial activity against both E. coli and S. aureus . This is achieved through the disruption of protein function, leading to inhibited bacterial growth .

属性

IUPAC Name |

1-prop-2-ynylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQSGKCJBGEXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(prop-2-yn-1-yl)-1H-indole | |

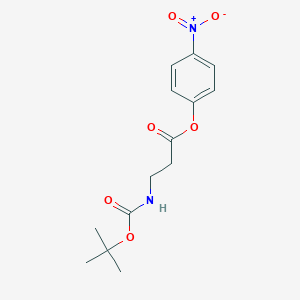

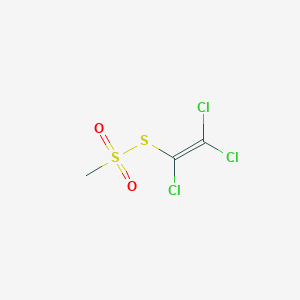

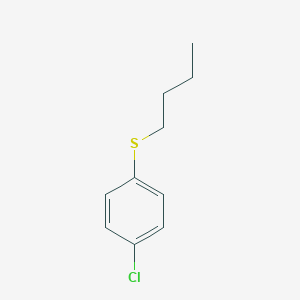

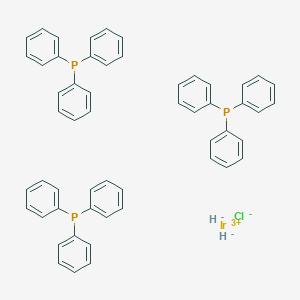

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the structure of 1-(prop-2-yn-1-yl)-1H-indole and how does this relate to its synthetic utility?

A1: 1-(prop-2-yn-1-yl)-1H-indole, also known as Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, features a propargyl group attached to the nitrogen atom of the indole ring. This structural feature is particularly important because it allows this compound to act as a versatile building block in Sonogashira cross-coupling reactions []. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling a terminal alkyne with an aryl or vinyl halide. The presence of the propargyl group in 1-(prop-2-yn-1-yl)-1H-indole provides the terminal alkyne necessary for this reaction to occur. This makes it a valuable precursor for synthesizing more complex molecules with potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)